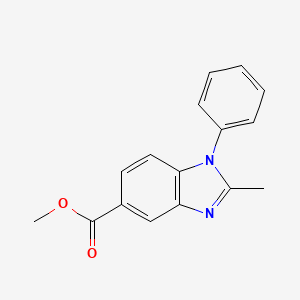

Methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate

Overview

Description

“Methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate” is an organic compound. It belongs to the class of heterocyclic compounds known as benzimidazoles .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazole compounds can be obtained .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzimidazole core, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis

Benzimidazole compounds, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with ortho-phenylenediamines and benzaldehydes in the presence of an oxidation agent to yield a variety of benzimidazole derivatives .Physical And Chemical Properties Analysis

“this compound” is a white or off-white powder . Its solubility and other physical and chemical properties are not specified in the available information.Scientific Research Applications

Agriculture: Fungicide Development

The benzimidazole class, to which Methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate belongs, has been extensively used in agriculture as fungicides . These compounds are valued for their ability to control a wide range of plant diseases caused by fungi. The specific compound could potentially be investigated for its efficacy in protecting crops, contributing to higher yield and better quality produce.

Medicine: Anticancer Agents

In medicinal chemistry, benzimidazole derivatives have shown promise as anticancer agents . This compound could be explored for its potential antineoplastic activities, possibly offering a new avenue for cancer treatment.

Materials Science: Polymer Synthesis

This compound has applications in materials science, particularly in the synthesis of new polymers. These polymers could have potential uses in electronics and photonics, indicating a significant impact on the development of advanced materials.

Chemical Synthesis: Precursor for Complex Molecules

This compound serves as a key precursor in the synthesis of complex molecules, including substituted benzimidazo[1,2-a]quinolones . These molecules have various applications, ranging from medicinal to industrial uses.

Environmental Science: Corrosion Inhibition

Benzimidazole derivatives are known to exhibit corrosion inhibition properties . The compound could be utilized in environmental science to develop coatings or treatments that protect materials from corrosion, thereby extending their lifespan and reducing environmental waste.

Biochemistry: Enzyme Inhibition

In biochemistry, benzimidazole derivatives are studied for their enzyme inhibition properties, which can be crucial in understanding and treating diseases . This compound could be a candidate for studying its interaction with various enzymes, potentially leading to new drug discoveries.

Antimicrobial Research: Antibacterial and Antifungal Applications

The antimicrobial properties of benzimidazoles make them candidates for developing new antibacterial and antifungal agents . Research into this compound could lead to the discovery of new drugs to combat resistant strains of bacteria and fungi.

Pharmacology: Therapeutic Drug Development

Benzimidazole compounds have a history of being used as scaffolds for therapeutic drug development due to their diverse pharmacological activities . This compound could be explored for its potential in creating drugs with anti-inflammatory, antihypertensive, or antiparasitic effects.

Mechanism of Action

Target of Action

Methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects

Mode of Action

The mode of action of benzimidazole derivatives often involves interactions with biological targets that lead to changes in cellular processes. For instance, some benzimidazoles act as Microtubule Targeting Agents (MTAs), inducing cell death through mitotic arrest . .

Biochemical Pathways

Benzimidazoles can affect various biochemical pathways depending on their specific structures and targets . Some benzimidazoles have been shown to interfere with tubulin polymerization, disrupting the formation of microtubules and leading to mitotic arrest

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Some benzimidazoles, for example, can induce cell death through mitotic arrest

properties

IUPAC Name |

methyl 2-methyl-1-phenylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-17-14-10-12(16(19)20-2)8-9-15(14)18(11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFKQELIHBOUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(3-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2870226.png)

![5-chloro-3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2870228.png)

![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2870230.png)

![3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid](/img/structure/B2870236.png)

![1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2870237.png)

![(4-Bromothiophen-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870242.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2870243.png)